2,4-dichloro-1H-benzimidazole

概要

説明

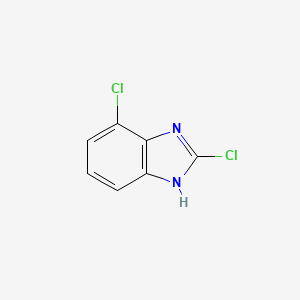

2,4-Dichloro-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at the 2 and 4 positions of the benzimidazole ring enhances its chemical reactivity and biological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method is the reaction of o-phenylenediamine with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 2,4-Dichloro-1H-benzimidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

Nucleophilic Substitution: Substituted benzimidazoles with various functional groups replacing the chlorine atoms.

Oxidation: Benzimidazole N-oxides.

Reduction: Reduced benzimidazole derivatives.

科学的研究の応用

Antimicrobial Activity

2,4-Dichloro-1H-benzimidazole and its derivatives have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit activity against a range of bacteria and fungi.

Case Study: Antibacterial Efficacy

A study evaluated various benzimidazole derivatives, including this compound, for their antibacterial activity against Staphylococcus aureus and Streptococcus faecalis. The results showed that derivatives could achieve minimal inhibitory concentration (MIC) values as low as 4 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like amikacin .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2g | 4 | Streptococcus faecalis |

| 2g | 8 | Staphylococcus aureus |

Antifungal Activity

The antifungal properties of this compound are also notable. In vitro studies have shown moderate activity against fungi such as Candida albicans and Aspergillus niger.

Case Study: Antifungal Efficacy

Research demonstrated that certain benzimidazole derivatives exhibited MIC values of 64 μg/mL against both fungal strains, showcasing their potential as antifungal agents .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1b | 64 | Candida albicans |

| 2g | 64 | Aspergillus niger |

Anticancer Properties

This compound has been investigated for its anticancer properties. Several studies suggest that benzimidazole derivatives can inhibit the proliferation of cancer cells.

Case Study: Antiproliferative Activity

In a study focusing on breast cancer cell lines (MDA-MB-231), certain derivatives of benzimidazole showed significant antiproliferative effects, with some compounds exhibiting IC50 values significantly lower than standard chemotherapeutic agents .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2g | <10 | MDA-MB-231 |

Antiparasitic Activity

The antiparasitic potential of this compound has been explored in the context of protozoan infections.

Case Study: Antiprotozoal Activity

Research indicated that specific benzimidazole derivatives were effective against Giardia intestinalis and Trichomonas vaginalis, with IC50 values comparable to standard treatments like metronidazole .

| Compound | IC50 (μg/mL) | Target Organism |

|---|---|---|

| 3a | 0.006 | Giardia intestinalis |

| 3b | 0.021 | Trichomonas vaginalis |

Summary of Applications

The applications of this compound span multiple domains:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Inhibits proliferation in cancer cell lines.

- Antiparasitic : Shows efficacy against protozoan infections.

作用機序

The mechanism of action of 2,4-dichloro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets. For example, in antimicrobial applications, it may inhibit the activity of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

類似化合物との比較

2,4-Dichloro-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

2-Methylbenzimidazole: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.

2,5-Dichlorobenzimidazole: Similar structure but with chlorine atoms at different positions, leading to variations in its chemical and biological properties.

2-Chlorobenzimidazole:

The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical behavior and makes it a valuable compound in various fields of research and industry.

生物活性

2,4-Dichloro-1H-benzimidazole is a significant compound in the realm of medicinal chemistry, particularly noted for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring. The presence of chlorine atoms at the 2 and 4 positions enhances its pharmacological properties, making it a subject of interest in drug discovery.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound.

- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria. For example, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound also displays antifungal properties, with moderate effectiveness against fungi such as Candida albicans and Aspergillus niger .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 | |

| Aspergillus niger | 64 |

Antiproliferative Effects

The antiproliferative activity of this compound has been explored in various cancer cell lines. Studies have indicated that this compound can inhibit cell proliferation effectively.

- Cancer Cell Lines : In vitro studies have shown that it can significantly reduce the viability of cancer cell lines, including breast (MDA-MB-231) and lung cancer cells (A549). The mechanism involves inducing apoptosis and DNA damage in these cells .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Microtubule Formation : Similar to other benzimidazole derivatives, it may disrupt microtubule dynamics, which is crucial for cell division .

- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound in treating infections and cancers:

- Case Study on Antibacterial Efficacy : A clinical study demonstrated that patients treated with formulations containing benzimidazole derivatives showed significant improvement in infections caused by resistant bacterial strains.

- Case Study on Anticancer Activity : In a preclinical trial involving lung cancer models, administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups.

特性

IUPAC Name |

2,4-dichloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIRVNDMYDSKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。